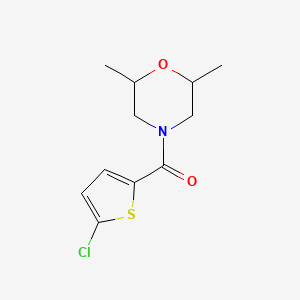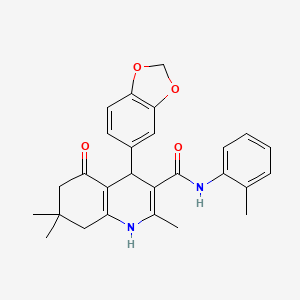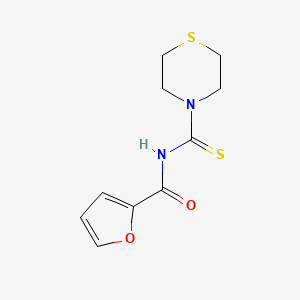
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with dimethyl groups at positions 4 and 8, a sulfanyl group at position 2, and a methoxyphenyl group attached to an ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinoline derivative with thiol compounds under basic conditions.
Formation of the Ethanone Moiety: The ethanone moiety can be synthesized by reacting the quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core structure.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate into DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. The sulfanyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(2-thienyl)ethanone: Similar structure with a thienyl group instead of a methoxyphenyl group.
2-(4-Methylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone: Similar structure with a single methyl group at position 4 of the quinoline ring.
2-(4,6-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone: Similar structure with dimethyl groups at positions 4 and 6 of the quinoline ring.
Uniqueness
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is unique due to the specific positioning of the dimethyl groups at positions 4 and 8, which can influence its electronic properties and biological activity
属性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-5-4-6-17-14(2)11-19(21-20(13)17)24-12-18(22)15-7-9-16(23-3)10-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYJABQJRKECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


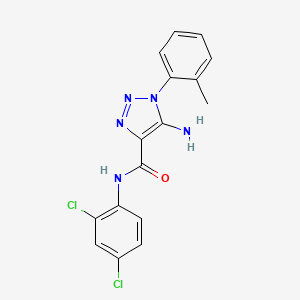
![prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5246012.png)
![4-butoxy-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5246013.png)
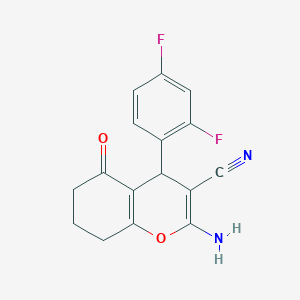
![1-cycloheptyl-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5246037.png)
![hexyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5246047.png)

![(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)
